molecular formula C13H13N3O2S B15115309 N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide

N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B15115309
M. Wt: 275.33 g/mol
InChI Key: RZBHOWPELFIWEU-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide is a sulfanyl-acetamide derivative featuring a hydroxyphenyl group at the N-terminus and a methyl-substituted pyrimidine ring linked via a sulfanyl bridge. This compound belongs to a broader class of acetamide derivatives known for their diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C13H13N3O2S/c1-9-5-13(15-8-14-9)19-7-12(18)16-10-3-2-4-11(17)6-10/h2-6,8,17H,7H2,1H3,(H,16,18)

InChI Key

RZBHOWPELFIWEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide typically involves the reaction of 3-hydroxyaniline with 6-methylpyrimidine-4-thiol in the presence of an acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the methylpyrimidinyl sulfanyl group can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Several acetamide derivatives share the core sulfanyl-acetamide scaffold but differ in aromatic substituents, impacting their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Biological Activities Reference
N-(5-Chloro-2-methylphenyl)-... (8t) C₂₀H₁₇ClN₄O₃S 428.5 5-chloro-2-methylphenyl LOX inhibition, α-glucosidase inhibition
N-(2-Ethoxy-6-methylphenyl)-... (8u) C₂₂H₂₂N₄O₃S 422.0 2-ethoxy-6-methylphenyl BChE inhibition
N-(3-Chloro-4-methylphenyl)-... (Analog in ) C₁₃H₁₄ClN₅OS 327.8 3-chloro-4-methylphenyl N/A (structural data only)
Target Compound C₁₃H₁₃N₃O₂S 291.3 3-hydroxyphenyl Not reported in evidence

Key Observations :

  • The chloro-substituted analogs (e.g., 8t, ) exhibit higher molecular weights due to halogen atoms, which may enhance lipophilicity and membrane permeability .
  • The ethoxy group in 8u likely improves solubility compared to purely hydrophobic substituents, which may explain its selective BChE inhibition .

Pyrimidine-Modified Analogs

Variations in the pyrimidine ring substituents significantly alter molecular conformation and bioactivity:

Compound Name Pyrimidine Substituents Dihedral Angle (Pyrimidine-Phenyl) Biological Relevance Reference
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diamino 42.25° (I), 59.70° (II-A) Structural rigidity impacts receptor binding
N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diamino 67.84° Intramolecular N–H⋯N hydrogen bonds stabilize conformation
Target Compound 6-methyl Not reported Methyl group may enhance steric hindrance or π-stacking

Key Observations :

  • Diaminopyrimidine analogs () exhibit variable dihedral angles between aromatic rings, influencing molecular planarity and interaction with biological targets.

Functional Analogs with Divergent Scaffolds

Compounds with sulfanyl-acetamide backbones but divergent heterocyclic systems demonstrate distinct pharmacological profiles:

Compound Name Core Structure Key Functional Groups Activity Reference
iCRT3 () Oxazole 4-ethylphenyl, phenylethyl Wnt/β-catenin pathway inhibition
VUAA-1 () Triazole 4-ethylphenyl, pyridinyl Orco ion channel agonism
OLC-12 () Triazole 4-isopropylphenyl Orco ion channel agonism

Key Observations :

  • iCRT3 ’s oxazole ring confers selectivity for β-catenin-TCF interactions, unlike pyrimidine-based analogs .
  • Triazole-containing compounds (VUAA-1, OLC-12) target insect odorant receptors, highlighting the scaffold’s versatility in modulating ion channels .

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